

Application Notes and Protocols for Measuring the Immune Response to DiaPep277

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Compound of Interest

Compound Name: DiaPep277

Cat. No.: B3062130

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Introduction

DiaPep277, a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (hsp60), has been investigated as an immunomodulatory agent for the treatment of type 1 diabetes (T1D). Its mechanism of action involves shifting the autoimmune response from a pro-inflammatory (Th1) to an anti-inflammatory (Th2/regulatory) phenotype, thereby preserving pancreatic β -cell function. Accurate and robust methods to measure the immune response to **DiaPep277** are crucial for evaluating its efficacy in preclinical and clinical studies. These application notes provide detailed protocols for key assays used to monitor the immunological effects of **DiaPep277**.

Key Immunological Readouts

The primary immunological changes expected in response to **DiaPep277** therapy include:

- Induction of a specific T-cell response: Characterized by the proliferation of T-cells and the secretion of specific cytokines.
- Modulation of cytokine profiles: A shift from pro-inflammatory cytokines (e.g., IFN- γ) to anti-inflammatory or regulatory cytokines (e.g., IL-10, IL-4, IL-5, IL-13).^{[1][2]}

- Preservation of β -cell function: Indirectly measured by the secretion of C-peptide in response to stimulation.[\[2\]](#)[\[3\]](#)[\[4\]](#)

To assess these readouts, the following assays are recommended.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to in vitro stimulation with **DiaPep277**. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the quantification of proliferating cells by flow cytometry.

Experimental Protocol

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

- Collect whole blood from subjects in heparinized tubes.
- Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer containing plasma and platelets.
- Collect the buffy coat layer containing PBMCs and transfer to a new tube.
- Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
- Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin).
- Count the cells and assess viability using trypan blue exclusion.

b. CFSE Staining

- Resuspend PBMCs at a concentration of 1×10^7 cells/mL in pre-warmed PBS.

- Add CFSE to a final concentration of 1-5 μM and incubate for 10 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
- Incubate on ice for 5 minutes.
- Wash the cells twice with complete RPMI-1640 medium.
- Resuspend the cells at a final concentration of $1-2 \times 10^6$ cells/mL in complete RPMI-1640 medium.

c. Cell Culture and Stimulation

- Plate 2×10^5 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.
- Add **DiaPep277** peptide to the wells at final concentrations ranging from 2 to 50 $\mu\text{g/mL}$.[\[1\]](#)
- Include the following controls:
 - Unstimulated Control: Cells with medium only.
 - Positive Control: Cells stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
 - Recall Antigen Control: Cells stimulated with tetanus toxoid.[\[1\]](#)
- Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

d. Flow Cytometry Analysis

- Harvest the cells from each well.
- Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
- Acquire the samples on a flow cytometer.
- Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T-cells.

- Analyze the CFSE fluorescence intensity within the CD4+ and CD8+ T-cell populations. Proliferating cells will show a sequential halving of CFSE fluorescence.

Data Presentation

Stimulant	Concentration (µg/mL)	% Proliferating CD4+ T-cells (Mean ± SD)	% Proliferating CD8+ T-cells (Mean ± SD)
Medium Only	-		
DiaPep277	2		
DiaPep277	10		
DiaPep277	50		
PHA	5		
Tetanus Toxoid	10		

Experimental Workflow



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T-Cell Proliferation Assay Workflow

Cytokine Secretion Assay (ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. In the context of **DiaPep277**, it is used to measure the number of T-cells producing IFN-γ, IL-4, IL-5, IL-10, and IL-13 upon antigen-specific stimulation.^[1]

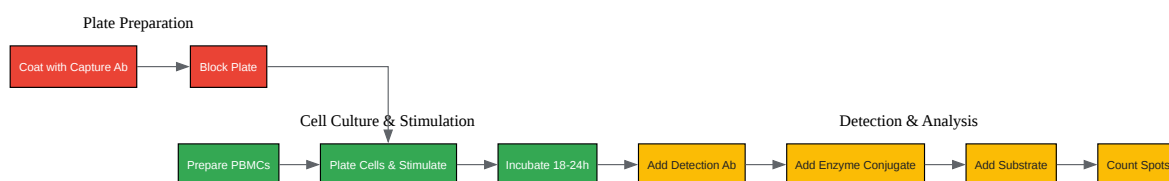
Experimental Protocol

- Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN- γ) overnight at 4°C.
- Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.
- Cell Plating and Stimulation:
 - Isolate and prepare PBMCs as described in the T-cell proliferation assay protocol.
 - Add $2-3 \times 10^5$ PBMCs per well.
 - Stimulate the cells with **DiaPep277** (e.g., 10 $\mu\text{g/mL}$), a positive control (e.g., PHA), and a negative control (medium only).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[\[5\]](#)
- Detection:
 - Wash the plate to remove the cells.
 - Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 2 hours at 37°C.[\[5\]](#)
 - Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 45 minutes at room temperature.[\[5\]](#)
- Spot Development: Wash the plate and add a substrate solution (e.g., AEC or BCIP/NBT). Stop the reaction when distinct spots emerge.
- Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Data Presentation

Stimulant	Cytokine	Spot Forming Cells (SFC) / 10 ⁶ PBMCs (Mean ± SD)
Medium Only	IFN-γ	
DiaPep277 (10 µg/mL)	IFN-γ	
Medium Only	IL-10	
DiaPep277 (10 µg/mL)	IL-10	
Medium Only	IL-4	
DiaPep277 (10 µg/mL)	IL-4	
Medium Only	IL-5	
DiaPep277 (10 µg/mL)	IL-5	
Medium Only	IL-13	
DiaPep277 (10 µg/mL)	IL-13	

Experimental Workflow



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ELISpot Assay Workflow

C-Peptide Measurement

C-peptide is co-secreted with insulin from pancreatic β -cells in equimolar amounts. Measuring C-peptide levels provides a reliable assessment of endogenous insulin secretion and, therefore, β -cell function. The glucagon stimulation test (GST) is a standard method to assess stimulated C-peptide secretion.[3]

Experimental Protocol (Glucagon Stimulation Test)

- **Patient Preparation:** The patient should fast for 8-10 hours prior to the test.
- **Baseline Sample:** Draw a blood sample for baseline C-peptide and glucose measurement (Time -10 and 0 minutes).
- **Glucagon Administration:** Administer 1 mg of glucagon intravenously over 1 minute.
- **Post-Stimulation Samples:** Draw blood samples at 6, 10, 15, and 20 minutes post-glucagon injection for C-peptide and glucose measurement.[6]
- **Sample Processing:** Collect blood in EDTA tubes, place on ice, and centrifuge within 30 minutes to separate plasma. Store plasma frozen at -20°C or below until analysis.
- **C-Peptide Analysis:** Measure C-peptide levels using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Data Presentation

Time Point	Placebo Group C-Peptide (nmol/L) (Mean \pm SD)	DiaPep277 Group C-Peptide (nmol/L) (Mean \pm SD)	P-value
Baseline (Month 0)			
Month 6			
Month 12			
Month 18			
Month 24			

Data can also be presented as the change from baseline in the area under the curve (AUC) for C-peptide.

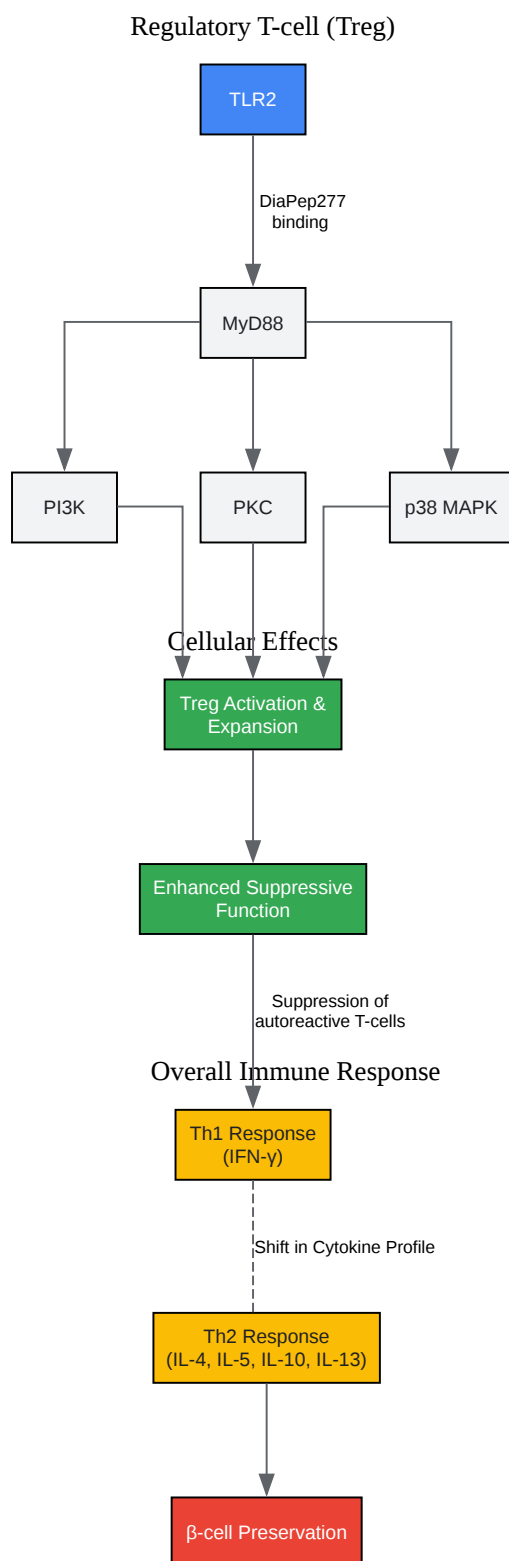
Clinical Trial Data Summary

Study	Parameter	DiaPep277 Group	Placebo Group	Relative Treatment Effect	P-value
DIA-AID 1 (Phase 3)[3][4]	Change in GST-stimulated C-peptide AUC (mITT)	-3.108 nmol/L/20 min	-4.058 nmol/L/20 min	23.4%	0.037
Phase II (10 months)[2][7]	Mean stimulated C-peptide at 10 months	Maintained	Fallen (0.26 nmol/L)	-	0.039
Phase II Extension (18 months)[2][8]	Stimulated C-peptide at 18 months	Maintained	Fallen	-	0.0005

Signaling Pathway of DiaPep277

DiaPep277 is believed to exert its immunomodulatory effects through interaction with Toll-like receptor 2 (TLR2) on regulatory T-cells (Tregs).[8][9] This interaction enhances the suppressive function of Tregs and promotes a shift from a Th1 to a Th2 cytokine profile.

Proposed Signaling Pathway



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DiaPep277 Signaling Pathway

This diagram illustrates the proposed mechanism where **DiaPep277** binds to TLR2 on regulatory T-cells, initiating a signaling cascade through MyD88 and downstream kinases. This leads to the activation and expansion of Tregs, enhancing their suppressive function. The overall effect is a shift from a pathogenic Th1 response to a protective Th2/regulatory response, ultimately contributing to the preservation of pancreatic β -cells.[8][9]

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